N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activity
Research has demonstrated the potential of benzothiazole derivatives, including structures similar to the specified compound, in the development of insecticidal agents. A study highlighted the synthesis of benzoheterocyclic analogs with insecticidal activity against common pests. This includes analogs with benzodioxole and benzodioxane structures, showing promising insecticidal properties superior to some commercial insecticides (Sawada et al., 2003).
Diuretic Activity
Another research focus has been on the diuretic potential of benzothiazole derivatives. A particular study synthesized and evaluated a series of biphenyl benzothiazole-2-carboxamide derivatives, identifying compounds with promising diuretic activity (Yar & Ansari, 2009).
Antimicrobial and Antioxidant Studies
Derivatives of benzothiazoles, including those incorporating the 1,4-benzodioxine motif, have been explored for their antimicrobial and antioxidant activities. Studies have synthesized various analogs, demonstrating significant biological activity against a range of pathogens and showing radical scavenging activity, indicative of antioxidant potential (Ahmad et al., 2012).
Pharmaceutical Synthesis
The synthesis of enantiomerically pure compounds, such as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important for pharmaceutical applications, has been explored. Research using biocatalysts for efficient production highlights the versatility of benzodioxine derivatives in synthesizing chiral synthons for therapeutic agents (Mishra et al., 2016).
Anticancer Research
Benzothiazole derivatives have also been evaluated for anticancer activity. A study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, exploring their potential as anticancer agents through preliminary biological evaluations (Incerti et al., 2017).
Analytical and Sensory Applications
Coumarin benzothiazole derivatives have been investigated for their use as chemosensors, particularly for the detection of cyanide anions. This research underlines the application of benzothiazole derivatives in the development of sensors based on fluorescence responses to specific chemical stimuli (Wang et al., 2015).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-12-7-8-13(23-2)16-15(12)19-18(26-16)20-17(21)14-9-24-10-5-3-4-6-11(10)25-14/h3-8,14H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNCEJHJDLDQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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